Chloralodol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3563-58-4 |
|---|---|
Molecular Formula |
C8H15Cl3O3 |
Molecular Weight |
265.6 g/mol |
IUPAC Name |
2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol |
InChI |
InChI=1S/C8H15Cl3O3/c1-5(4-7(2,3)13)14-6(12)8(9,10)11/h5-6,12-13H,4H2,1-3H3 |
InChI Key |
QVFWZNCVPCJQOP-UHFFFAOYSA-N |
SMILES |
CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |
Canonical SMILES |
CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |
Appearance |
Solid powder |
boiling_point |
304.7°Cat760mmHg |
melting_point |
103 °C 103.0 °C |
Other CAS No. |
3563-58-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chloralodol; Chloralodolum; Chlorhexadol; Lora; Mecoral |
Origin of Product |
United States |
Historical and Foundational Research Perspectives on Chloralodol and Its Precursors
Early Chemical Synthesis and Characterization of Chloral (B1216628) Hydrate (B1144303)
Chloral hydrate, with the chemical formula C₂H₃Cl₃O₂, is a colorless, crystalline solid. newworldencyclopedia.org It is the hydrate form of chloral (trichloroacetaldehyde). newworldencyclopedia.org The initial synthesis of chloral was achieved by J. von Liebig in 1832 through the chlorination of ethanol (B145695). iarc.frwikipedia.orginhn.orgslideshare.net This process involved the reaction of chlorine with ethanol in an acidic solution, with the temperature gradually increasing. nih.gov Chloral hydrate is then produced by adding water to chloral. iarc.fr
Chloral hydrate is highly soluble in both water and ethanol, allowing for the formation of concentrated solutions. newworldencyclopedia.orgslideshare.net It has a melting point of 57 °C and a boiling point of 98 °C, at which it decomposes into chloral and water. newworldencyclopedia.orgnih.govjunsei.co.jp The density of chloral hydrate is approximately 1.91 g/cm³. newworldencyclopedia.orgnih.govjunsei.co.jp Spectroscopic data, including infrared, nuclear magnetic resonance, and mass spectral data, have been reported for chloral hydrate. iarc.frnih.govnih.gov
Table 1.1: Chemical and Physical Properties of Chloral Hydrate
| Property | Value |
| Chemical Formula | C₂H₃Cl₃O₂ |
| Molecular Weight | 165.40 g/mol junsei.co.jp |
| Appearance | Colorless, crystalline solid newworldencyclopedia.org |
| Melting Point | 57 °C newworldencyclopedia.orgnih.govjunsei.co.jp |
| Boiling Point | 98 °C (decomposes) newworldencyclopedia.orgnih.govjunsei.co.jp |
| Density | 1.91 g/cm³ newworldencyclopedia.orgnih.govjunsei.co.jp |
| Solubility | Very soluble in water and ethanol newworldencyclopedia.orgnih.gov |
Pioneering Pharmacological Observations of Sedative-Hypnotic Properties
Following its synthesis, the sedative properties of chloral hydrate were first observed by Rudolf Buchheim in 1861. wikipedia.orgslideshare.net However, it was Oscar Liebreich who described these properties in detail and published his findings in 1869, leading to its introduction into clinical therapeutics as a hypnotic agent. iarc.frwikipedia.orginhn.org Due to its straightforward synthesis, chloral hydrate quickly gained widespread use. wikipedia.org Physiologist Claude Bernard's experiments further clarified that chloral hydrate acted as a hypnotic, inducing sleep, rather than an analgesic. wikipedia.org
Early research noted that the effects of chloral hydrate on the central nervous system could be strain-dependent in animal models, similar to observations with ethanol, suggesting potential similarities in their metabolic pathways. nih.gov
Elucidation of Metabolic Transformation and Identification of Active Metabolites
Research into the metabolic fate of chloral hydrate revealed that it is rapidly transformed in the body, primarily to 2,2,2-trichloroethanol (B127377) (TCE) and trichloroacetic acid (TCA). epa.govresearchgate.netwho.intdrugbank.com This metabolic conversion occurs in both hepatic and extrahepatic tissues, including erythrocytes. epa.govresearchgate.netwho.intdrugbank.com The reduction of chloral hydrate to trichloroethanol is largely catalyzed by alcohol dehydrogenase. epa.govdrugbank.compatsnap.com
Trichloroethanol has been identified as the primary active metabolite responsible for the sedative and hypnotic effects of chloral hydrate. nih.govepa.govresearchgate.netpatsnap.com This was a significant finding, as it demonstrated that a general anesthetic could undergo chemical changes within the body to exert its pharmacological action. wikipedia.org
Further metabolic processing of trichloroethanol involves conjugation with glucuronic acid to form trichloroethanol glucuronide, which is then primarily excreted in the urine. epa.govwho.int A portion of trichloroethanol glucuronide may also be secreted into the bile and undergo enterohepatic circulation. epa.govwho.int Trichloroacetic acid is also formed from chloral hydrate and trichloroethanol through oxidation, although to a lesser extent than trichloroethanol formation. epa.govdrugbank.com
Studies have investigated the kinetics of these metabolic transformations. Chloral hydrate itself has a very short half-life in plasma, typically only a few minutes, and may be undetectable shortly after administration. epa.govwho.int Trichloroethanol and its glucuronide have longer half-lives, generally around 8 hours. epa.govwho.int Trichloroacetic acid has a significantly longer half-life, reported to be about 4 days in humans. epa.govwho.int
Research has also explored the binding of the active metabolite, trichloroethanol, to serum albumin. Studies using tryptophan fluorescence quenching demonstrated that trichloroethanol binds to bovine and human serum albumin in a concentration-dependent manner. nih.gov This binding was also shown to induce a conformational change in the protein, as indicated by a blue-shift in the fluorescence emission spectrum and a decrease in alpha-helical content observed through circular dichroism spectroscopy. nih.gov These findings suggest that the binding of anesthetic alcohols like trichloroethanol to proteins may play a role in their mechanism of action by inducing structural changes that affect protein function. nih.gov
While the exact mechanism by which trichloroethanol exerts its effects is not fully understood, research indicates it interacts with the gamma-aminobutyric acid (GABA) system in the brain. patsnap.com Trichloroethanol is thought to enhance the effects of GABA by binding to GABA-A receptors, increasing inhibitory signaling in the central nervous system. patsnap.comnih.gov
Table 1.3: Key Metabolites of Chloral Hydrate and Their Characteristics
| Metabolite | Formation Pathway | Role in Pharmacological Effect | Typical Half-life (Humans) | Primary Excretion Route |
| 2,2,2-Trichloroethanol | Reduction of Chloral Hydrate (primarily by ADH) epa.govdrugbank.compatsnap.com | Primary active metabolite (sedative/hypnotic) nih.govepa.govresearchgate.netpatsnap.com | ~8 hours epa.govwho.int | Conjugation and urinary excretion epa.govwho.int |
| Trichloroacetic Acid | Oxidation of Chloral Hydrate and Trichloroethanol epa.govdrugbank.com | Less significant for acute sedative effect | ~4 days epa.govwho.int | Urinary excretion epa.govwho.int |
| Trichloroethanol Glucuronide | Conjugation of Trichloroethanol with Glucuronic Acid epa.govwho.int | Inactive metabolite drugbank.com | ~6.7 hours epa.govwho.int | Urinary excretion (some biliary) epa.govwho.int |
Chloralodol itself is a hemiacetal formed from chloral hydrate and 2-methylpentane-2,4-diol. iiab.me Its classification as a sedative/hypnotic and derivative of chloral hydrate places it within the historical context established by the research on chloral hydrate and its active metabolite, trichloroethanol. drugbank.com
Structural Investigations and Stereochemical Analysis of Chloralodol
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools for the elucidation of chemical structures and confirmation of molecular identity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy play crucial roles in the characterization of compounds like Chloralodol.
NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. This technique can confirm the connectivity of atoms and provide insights into the local chemical environment of different functional groups. MS is used to determine the molecular weight of the compound and can provide fragmentation patterns that help in piecing together the molecular structure. IR spectroscopy, on the other hand, identifies the presence of specific functional groups within the molecule by measuring the absorption of infrared radiation at characteristic wavelengths. While IR can confirm the presence of groups like hydroxyl (O-H) and ether (C-O) linkages, it is generally less effective for determining the stereochemistry of a molecule compared to techniques like NMR or X-ray crystallography.
The combination of data obtained from these spectroscopic techniques allows for comprehensive structural confirmation and verification of the synthesized or isolated this compound.
Chromatographic Resolution and Purity Assessment
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds, including stereoisomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for these purposes.
Chromatographic resolution refers to the ability of a chromatographic system to separate two components. It is a quantitative measure of peak separation in a chromatogram. Adequate resolution is crucial for accurately assessing the purity of a compound. Purity assessment using chromatography typically involves analyzing the chromatogram to identify and quantify the main peak relative to any impurity peaks. Techniques like peak purity analysis using detectors such as diode array detectors (DAD) in HPLC can assess the spectral consistency across a peak, indicating the presence or absence of co-eluting impurities.
For compounds with stereoisomers, such as this compound, chromatographic methods, particularly chiral chromatography, are vital for their separation and analysis. nih.gov Chiral stationary phases are specifically designed to differentiate and separate enantiomers and diastereomers based on their differential interactions with the chiral environment of the stationary phase. nih.gov
Isomeric Forms and Diastereomeric Considerations
The presence of two chiral carbon atoms in the structure of this compound dictates the existence of multiple stereoisomers. americanelements.com For a molecule with n chiral centers, there can be up to 2ⁿ stereoisomers. In the case of this compound, with two chiral centers, there is a potential for up to 2² = 4 stereoisomers. These stereoisomers can be classified as enantiomers and diastereomers.
Diastereomers are stereoisomers that are not mirror images of each other. They arise when a molecule contains two or more chiral centers, and the configurations at one or more, but not all, of these centers are different. Unlike enantiomers, diastereomers generally have different physical and chemical properties, such as melting points, boiling points, solubilities, and chromatographic retention times. This difference in properties makes diastereomers separable by standard achiral chromatographic techniques, as well as other physical separation methods like crystallization.
For this compound, the two chiral centers can have different combinations of absolute configurations (R or S), leading to the formation of diastereomers. These diastereomeric forms would exhibit distinct behaviors in chromatographic systems and could potentially be separated and analyzed individually.
Chiral Carbon Atom Analysis and Enantiomeric Studies
A chiral carbon atom, also known as a stereogenic carbon or asymmetric carbon, is a carbon atom bonded to four different atoms or groups. The presence of chiral centers is the molecular feature that confers chirality upon a molecule, meaning it is non-superimposable on its mirror image.
This compound contains two such chiral carbon atoms. americanelements.com The existence of chiral centers leads to the formation of enantiomers. Enantiomers are a specific type of stereoisomer that are non-superimposable mirror images of each other. In an achiral environment, enantiomers share identical physical properties, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions (dextrorotatory (+) or levorotatory (-)).
While enantiomers have identical properties in achiral environments, their interactions with chiral environments, such as biological systems or chiral chromatographic stationary phases, can be significantly different. The separation of enantiomers typically requires the use of chiral chromatography nih.gov or the formation of diastereomeric derivatives, which can then be separated by conventional methods. Studying the individual enantiomers of a chiral compound is important for a complete understanding of its chemical and potential biological interactions.
Synthetic Methodologies for Chloralodol and Its Chemical Analogs
Classical Organic Synthesis Pathways and Optimization
The classical synthesis of chloralodol involves the reaction of chloral (B1216628) hydrate (B1144303) with 2-methyl-2,4-pentanediol. A described manufacturing process involves heating 2-methyl-2,4-pentanediol to 70°-80°C and then adding chloral hydrate under stirring until it dissolves. chemicalbook.com The temperature may initially decrease but then increases to 60° to 70°C. chemicalbook.com As the reaction progresses, the mixture becomes a nearly dry crystal powder, which is then further dried by slight heating. chemicalbook.com This raw product can be recrystallized from tetrachloromethane to yield purified this compound. chemicalbook.com Reported yields for this method are approximately 92%. chemicalbook.com
Optimization of such classical pathways often focuses on factors like reaction temperature, solvent choice, and purification techniques to maximize yield and purity. Maintaining anhydrous conditions can be crucial in syntheses involving trichloroacetic acid derivatives to prevent hydrolysis of intermediates. Optimizing reaction temperatures, such as maintaining them between 80–100°C in related esterification reactions, can also maximize yield. Purification steps like fractional crystallization or column chromatography are employed to isolate the desired product, especially considering the potential for diastereomers due to chiral centers in related structures. Techniques like NMR and HPLC are used to validate the yield and purity of the synthesized compounds.
Derivatization Strategies for Structural Diversification
Derivatization strategies are employed to modify the structure of this compound or its precursors to create chemical analogs with potentially altered properties. This can involve modifying the alcohol or acetal (B89532) functionalities present in the molecule.
While specific derivatization strategies for this compound itself are not extensively detailed in the provided information, the synthesis of this compound from chloral hydrate and 2-methyl-2,4-pentanediol is an example of acetal formation. Chloral hydrate, acting as a geminal diol, reacts with the diol to form a cyclic acetal structure, which is the core of this compound. nih.govwikipedia.org
General chemical derivatization techniques in organic synthesis, such as silylation, acylation, and alkylation, could potentially be applied to the hydroxyl groups of this compound or its analogs to alter their polarity, reactivity, or other properties. jfda-online.com These methods are commonly used to convert analytes to forms more compatible with chromatographic analysis or to enhance detection. jfda-online.com
Design and Synthesis of Novel this compound-Related Chemical Scaffolds
The design and synthesis of novel chemical scaffolds related to this compound would involve creating new molecular structures that retain some of the key features of this compound, such as the trichloromethyl group and the acetal or hemiacetal linkage, but with variations in the diol or other parts of the molecule.
The provided information highlights the synthesis of various novel heterocyclic compounds and derivatives in medicinal chemistry research, often using classical organic synthesis methods. nih.govnih.govmdpi.com This suggests that similar approaches could be applied to design and synthesize novel compounds based on the this compound scaffold. Research in designing and synthesizing novel compounds often involves identifying pharmacophore groups and exploring variations around a core structure to optimize desired properties. nih.govmdpi.com
Innovations in Green Chemistry Applied to this compound Synthesis
Innovations in green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. ajrconline.org Applying green chemistry principles to this compound synthesis would involve exploring more environmentally friendly reagents, solvents, and processes.
While direct green chemistry applications specifically for this compound synthesis are not detailed, research into green methods for synthesizing its precursor, chloral hydrate, and related acetals provides relevant insights. Traditional chloral hydrate production from ethanol (B145695) and chlorine can generate significant waste products, including waste acid and byproducts like lipids and chloroacetals. google.com
More environmentally friendly approaches to chloral hydrate synthesis have been explored, such as methods that avoid the use of highly toxic chlorine gas and minimize the generation of impurities. google.com One patented method involves the reduction of trichloroacetyl chloride to trichloroethanol, followed by oxidation to chloral and subsequent hydration to chloral hydrate. google.com This method utilizes reducing agents like sodium borohydride (B1222165) or potassium borohydride and aims to provide a greener and more economic route to high-purity chloral hydrate. google.com
Furthermore, research into green methods for acetalization reactions, which are relevant to the formation of the this compound structure, is ongoing. For example, the use of reusable solid acid catalysts in solvent-free conditions has been explored for the acetalization of aldehydes. researchgate.net Chloral hydrate itself has also been investigated for its use in the deprotection of acetals in organic solvents, demonstrating a different application of the compound in organic transformations. researchgate.netiisc.ac.inresearchgate.net
The development of automated synthesis platforms incorporating machine learning for route design and optimization also contributes to more efficient and potentially greener chemical synthesis by reducing reaction times and manual intervention. sri.com
Compound Information
| Compound Name | PubChem CID |
| This compound | 19094 |
| Chloral Hydrate | 2707 |
| 2-methyl-2,4-pentanediol | Not found in search results, but is a reactant for this compound synthesis chemicalbook.com. A related compound, 1,3-Propanediol, has CID 10442 fishersci.co.uknih.gov. |
| Chloral | Related to Chloral Hydrate (CID 2707) wikipedia.org |
| Trichloroacetyl chloride | Not found in search results, but is a precursor in a green synthesis method for Chloral Hydrate google.com. |
| Trichloroethanol | Metabolite of Chloral Hydrate wikipedia.orgmims.com. Not explicitly searched for CID. |
Data Tables
Based on the provided text, a data table summarizing the synthesis of this compound can be presented:
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| 2-methyl-2,4-pentanediol | Chloral hydrate | Heating to 70°-80°C, stirring, further drying | This compound | ~92 | chemicalbook.com |
This table summarizes the key reactants, conditions, and reported yield for the classical synthesis of this compound as described in the search results.
Mechanistic Pharmacological Investigations of Chloralodol: Preclinical Insights
Prodrug Hypothesis and Biotransformation Kinetics
Chloralodol is hypothesized to function as a prodrug, requiring enzymatic hydrolysis to release chloral (B1216628) hydrate (B1144303). Chloral hydrate is subsequently metabolized to trichloroethanol, which is considered the primary active sedative metabolite. patsnap.com This biotransformation pathway is crucial for the pharmacological effects of this compound. The conversion of chloral hydrate to trichloroethanol is primarily catalyzed by alcohol dehydrogenase, although other enzymes may also be involved. patsnap.comdrugbank.com Further metabolism of chloral hydrate and trichloroethanol to trichloroacetic acid occurs to a lesser extent in the liver and kidneys. drugbank.com Trichloroethanol also undergoes glucuronidation, producing an inactive metabolite that is primarily excreted in the urine. patsnap.comdrugbank.com Some trichloroethanol glucuronide may also be secreted into bile and eliminated in feces. drugbank.com The proposed prodrug nature of this compound, with its slow hydrolysis to chloral hydrate, is suggested to reduce local irritation on mucous membranes compared to direct administration of chloral hydrate, potentially improving its tolerability. ecddrepository.org
Molecular Interactions with Central Nervous System Receptor Systems: GABAergic Modulation
The sedative and hypnotic effects of this compound are believed to be mediated through its interaction with neurotransmitter systems in the brain, with a likely focus on modulating GABAergic activity. patsnap.com Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system, playing a vital role in regulating neuronal excitability. patsnap.comumn.edu Trichloroethanol, the active metabolite of this compound, enhances the effects of GABA by binding to GABA-A receptors. patsnap.com GABA-A receptors are ligand-gated chloride channels. patsnap.comumn.edunih.gov When GABA binds to these receptors, it facilitates the influx of chloride ions into the neuron, leading to hyperpolarization of the postsynaptic membrane and a reduced likelihood of neuronal firing. patsnap.comnih.gov Trichloroethanol's binding potentiates this effect, resulting in increased inhibitory signaling, which underlies the observed sedation and hypnosis. patsnap.com
Ligand Binding Dynamics and Chloride Ion Channel Coupling via GABAA and Glycine Receptors
The interaction of trichloroethanol with GABA-A receptors involves enhancing GABA-induced currents. nih.gov Studies on related compounds like alpha-chloralose, which is also metabolized to trichloroethanol, have shown a concentration-dependent potentiation of GABA-induced currents. nih.gov This potentiation is suggested to be mediated through increased chloride ion conductance. nih.gov Ligand binding to GABA-A receptors, which are pentameric ligand-gated ion channels, triggers a conformational change that opens the intrinsic ion channel, allowing chloride ions to flow across the membrane. umn.edunih.gov Trichloroethanol's binding appears to allosterically modulate the receptor, increasing the affinity for GABA and enhancing the efficacy of GABA binding. nih.gov
Glycine receptors (GlyRs) are also ligand-gated chloride channels belonging to the same Cys-loop receptor family as GABA-A receptors. nih.govnih.govutah.edu They mediate fast inhibitory neurotransmission, particularly in the spinal cord and brainstem. nih.govutah.edu Activation of GlyRs also leads to an influx of chloride ions, causing postsynaptic membrane hyperpolarization and reducing neuronal firing. nih.govutah.edu While the primary mechanism of this compound's active metabolite, trichloroethanol, is linked to GABA-A receptors, the potential for interaction with Glycine receptors, given their structural and functional similarities as chloride channels, warrants exploration in comprehensive preclinical studies. nih.gov
Interactive Data Table: Effects of a Related Compound (alpha-Chloralose) on GABA-A Receptor Activity
| Parameter | Control | alpha-Chloralose (49 µM) | alpha-Chloralose (100 µM) |
| GABA-induced current potentiation (% of control) | 100 | - | 239 nih.gov |
| Affinity for GABA (fold increase) | 1 | - | 5 nih.gov |
| Efficacy of GABA (increase) | Baseline | - | Small (17%) nih.gov |
| Effect on membrane current without GABA | No effect | No effect | No effect nih.gov |
Note: Data specifically for this compound's active metabolite, trichloroethanol, on these parameters were not explicitly available in the provided snippets, but studies on related compounds like alpha-chloralose, which is also metabolized to trichloroethanol, offer insights into the potential mechanisms.
In Vitro Metabolism and Biotransformation Research of Chloralodol
Metabolite Identification and Comprehensive Profiling
In vitro metabolism studies of chloralodol aim to identify the chemical structures of the breakdown products formed when the compound is exposed to biological systems outside of a living organism. This compound functions as a prodrug, undergoing metabolism to release its active component, chloral (B1216628) hydrate (B1144303) nih.govwikipedia.org. Chloral hydrate is further metabolized into several chlorinated compounds. The primary metabolites of chloral hydrate that have been identified include trichloroethanol and trichloroacetic acid citeab.comguidetopharmacology.org. Trichloroethanol is considered the active metabolite responsible for the hypnotic effects attributed to chloral hydrate nih.govmims.com. In addition to these, dichloroacetic acid and monochloroacetic acid have also been identified as metabolites of chloral hydrate in humans thegoodscentscompany.com. While these metabolites are well-documented for chloral hydrate, comprehensive in vitro profiling specifically detailing all metabolites generated directly from this compound across various in vitro systems appears less extensively reported in the immediate literature. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (LC-MS/MS) are typically employed for the identification and quantification of this compound and its metabolites in biological samples wikipedia.orgthegoodscentscompany.com.
Enzymatic Pathways of Biotransformation: Roles of Alcohol Dehydrogenase and Cytochrome P450 Enzymes
The biotransformation of this compound involves enzymatic processes. As a prodrug, an initial step likely involves the cleavage of this compound to yield chloral hydrate. While the specific enzymes responsible for this initial hydrolysis of this compound are not explicitly detailed in the provided context, the subsequent metabolism of chloral hydrate involves key enzyme systems. Alcohol dehydrogenase (ADH) plays a principal role in the reduction of chloral hydrate to the active metabolite, trichloroethanol scispace.comnih.gov. This reduction is a crucial step in the metabolic activation of chloral hydrate.
Glucuronidation Pathways and Inactivation Mechanisms
Glucuronidation is a significant phase II metabolic pathway that involves the conjugation of a compound or its metabolite with glucuronic acid, typically leading to increased water solubility and subsequent elimination fda.govtaylorandfrancis.com. This process is catalyzed by uridine (B1682114) diphospho-glucuronosyltransferases (UGTs) fda.govtaylorandfrancis.com. This compound is reported to undergo metabolic processes including glucuronidation and sulfation wikipedia.org. For its metabolite, trichloroethanol, glucuronidation is a major inactivation and elimination pathway, forming trichloroethanol glucuronide thegoodscentscompany.com. Glucuronidation generally serves as a detoxification mechanism, converting compounds into more polar conjugates that are readily excreted from the body via bile or urine fda.gov. While glucuronidation is identified as a pathway for this compound and its metabolite trichloroethanol, detailed information regarding the specific UGT isoforms involved in this compound's glucuronidation or the precise structures of the resulting glucuronide conjugates derived directly from this compound is not extensively available in the provided search results. In vitro studies utilizing systems like liver microsomes and hepatocytes are commonly used to investigate glucuronidation pathways and kinetics nih.govnih.govmdpi.com.
Comparative In Vitro Metabolism Studies Across Research Models
Comparative in vitro metabolism studies are valuable for understanding potential species differences in drug metabolism, which is crucial for extrapolating findings from animal studies to humans fda.goveuropa.eupharmaron.comnih.gov. These studies typically involve incubating the compound with liver microsomes, hepatocytes, or S9 fractions from different species, such as humans and common laboratory animals (e.g., mouse, rat, monkey) fda.goveuropa.eupharmaron.comnih.gov. By comparing the metabolite profiles and the rates of metabolism across species, researchers can identify potential differences in metabolic pathways and enzyme activities. While the importance of comparative metabolism studies is highlighted in the context of drug development and safety assessment, specific published data detailing comparative in vitro metabolism studies of this compound across various research models were not found in the provided search results. General comparative studies on other compounds demonstrate the utility of this approach in revealing species-specific metabolic routes nih.gov.
Assessment of Metabolic Stability and In Vitro Clearance Parameters in Cellular and Subcellular Systems
Assessment of metabolic stability and in vitro clearance are fundamental aspects of in vitro metabolism research, providing crucial data on how readily a compound is metabolized by enzymes wikipedia.orgthermofisher.comhznu.edu.cnbioivt.comadmescope.com. Metabolic stability is often expressed as the in vitro half-life (t₁/₂) or intrinsic clearance (CLint) of the compound when incubated with metabolically active systems wikipedia.orgthermofisher.comadmescope.com. Common in vitro systems used for these assessments include liver microsomes, S9 fractions, and isolated hepatocytes wikipedia.orgthermofisher.comhznu.edu.cnadmescope.comnih.govfishersci.co.uk. Liver microsomes are particularly useful for assessing cytochrome P450-mediated metabolism, while hepatocytes offer a more complete cellular environment, including both phase I and phase II enzymes wikipedia.orgadmescope.com.
Structure Activity Relationship Sar Studies of Chloralodol and Its Derivatives
Correlation of Specific Structural Motifs with Preclinical Pharmacological Activity
The preclinical pharmacological activity of chloralodol is primarily attributed to its metabolism to trichloroethanol. ecddrepository.org this compound itself is described as a hypnotic agent. wikipedia.orgecddrepository.org SAR studies in this area would typically explore how variations in the this compound structure affect its conversion rate to trichloroethanol and the subsequent interaction of the metabolite with its biological targets, likely involving the central nervous system and modulation of neurotransmitter systems like GABAergic activity. Early pharmacological investigations explored the hypnotic action of chlorhexadol, a derivative of chloral (B1216628) hydrate (B1144303). nih.gov
Specific structural motifs within the this compound molecule, such as the trichloromethyl group, the hydroxyl groups, and the branched alkyl chain, are potential points of modification for SAR studies. Changes to these regions could impact factors like lipophilicity, metabolic stability, and the ability to interact with enzymes involved in its biotransformation or with receptor sites. While specific detailed research findings on the correlation of each structural motif of this compound with preclinical activity were not extensively found in the search results, the general principle of SAR dictates that such correlations would be investigated to understand which parts of the molecule are essential for its activity and how they can be modified to potentially alter potency or duration of action. oncodesign-services.com
Rational Design Principles for Modulating Molecular Interactions and Effects
Rational drug design involves the planning of molecules that are complementary in shape and charge to a biological target to achieve a desired therapeutic effect. scitechnol.com For this compound derivatives, rational design principles would focus on modulating their molecular interactions to enhance the desired preclinical pharmacological activity. This could involve designing derivatives that are more efficiently converted to trichloroethanol, or potentially designing compounds that interact directly with the target receptors modulated by trichloroethanol.
Understanding the molecular interactions between trichloroethanol (the active metabolite) and its targets is key to rational design. While the exact molecular targets for this compound's sedative effects are not fully elucidated, they are believed to involve enhancing inhibitory neurotransmission, possibly through GABAergic systems. Rational design efforts could involve synthesizing derivatives with modified functional groups or altered spatial arrangements aimed at improving binding affinity or efficacy at these proposed targets. scitechnol.comadvancedsciencenews.com Principles such as optimizing hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the binding site would be applied. advancedsciencenews.com
Computational Approaches to SAR: Ligand-Receptor Docking and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational approaches play a significant role in modern SAR studies and rational drug design. mdpi.comresearchgate.net Ligand-receptor docking is a technique used to predict the preferred orientation and binding affinity of a ligand (like this compound or its derivatives) to a protein target. mdpi.comresearchgate.net This can provide insights into how different structural modifications might affect the binding mode and strength of interaction with relevant biological macromolecules, such as enzymes involved in metabolism or receptor sites in the central nervous system. researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling goes a step further by developing mathematical models that relate the chemical structure of a series of compounds to their biological activity. oncodesign-services.commdpi.com These models use various molecular descriptors (physicochemical properties, structural features) to predict the activity of new, untested compounds. oncodesign-services.com For this compound derivatives, QSAR modeling could be used to build predictive models based on a set of synthesized compounds with known preclinical activity. This would allow researchers to virtually screen a larger library of potential derivatives and prioritize those with a higher predicted activity for synthesis and experimental testing, thus accelerating the drug discovery process. oncodesign-services.comjchemlett.com
Data generated from computational studies, such as docking scores and QSAR predictions, can be presented in tables to summarize the potential interactions and predicted activities of different this compound derivatives. While specific computational data for this compound itself was not found, the application of these methods is standard practice in SAR studies of drug-like molecules. mdpi.commdpi.com
Bioisosteric Replacement Strategies for Altered Potency or Selectivity Profiles
Bioisosteric replacement is a strategy in medicinal chemistry where an atom or group of atoms in a molecule is replaced by another with similar physical and chemical properties, aiming to improve properties like potency, selectivity, or pharmacokinetic profile while maintaining the desired biological activity. researchgate.netipinnovative.com For this compound derivatives, bioisosteric strategies could be employed to create analogs with potentially improved properties.
For example, the trichloromethyl group is a significant structural feature. Bioisosteric replacement of chlorine atoms with other halogens or different electron-withdrawing groups could be explored to modulate the electronic properties and lipophilicity of the molecule, potentially affecting its interaction with metabolic enzymes or target receptors. Similarly, modifications to the hydroxyl groups or the alkyl chain using bioisosteric replacements could lead to altered binding characteristics or metabolic stability. researchgate.netspirochem.com
The goal of such replacements would be to identify derivatives that retain or enhance the desired sedative/hypnotic activity while potentially improving other aspects relevant to preclinical development, such as metabolic stability or reduced off-target interactions, although the latter falls outside the strict scope of this article's focus on SAR and preclinical activity. researchgate.netresearchgate.net
Analytical Method Development and Validation for Chloralodol Research
Advanced Chromatographic Techniques for Chemical Separation and Quantification (e.g., GC-MS, LC-MS/MS)
Advanced chromatographic techniques coupled with sensitive detectors are fundamental tools in the analysis of Chloralodol. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are particularly valuable for the separation and quantification of this compound and its metabolites in complex samples.
GC-MS is widely used for the analysis of volatile and semi-volatile compounds. It involves separating components of a mixture based on their boiling points and interactions with a stationary phase in a gas chromatography column, followed by detection and identification using a mass spectrometer filab.fr. GC-MS has been employed for the determination of sedative-hypnotics, including the analysis of chloral (B1216628) hydrate (B1144303), a metabolite of this compound, in biological materials and environmental samples iarc.friiab.meresearchgate.net. Methods involving GC-MS for sedative-hypnotics in plasma have demonstrated good linearity, recovery rates, and detection limits chrom-china.com.
LC-MS/MS is a powerful technique for the analysis of a broader range of compounds, including less volatile and more polar substances, making it suitable for analyzing this compound and its potentially more polar metabolites. This technique involves separating compounds based on their interactions with a stationary phase and a mobile phase in a liquid chromatography column, followed by detection and fragmentation in a tandem mass spectrometer. LC-MS/MS is often the preferred method for quantifying compounds and their metabolites in biological samples due to its high sensitivity and specificity osf.io. Sample preparation steps such as protein precipitation and solid-phase extraction are often employed before LC-MS/MS analysis to reduce matrix interference . Methods utilizing LC-MS/MS for the determination of sedative-hypnotics in various matrices, including biological fluids and environmental waters, have been reported, demonstrating good accuracy, precision, and low limits of detection osf.iotandfonline.comresearchgate.netrsc.orgnih.govresearchgate.netnih.gov.
For the quantification of this compound and its primary metabolite, chloral hydrate, in biological samples, HPLC with UV detection or LC-MS/MS is recommended . Method validation for such applications typically assesses parameters like linearity, recovery rates, and limit of detection according to guidelines such as those from the International Council for Harmonisation (ICH) .
Spectroscopic Methods for Structural Elucidation and Purity Determination (e.g., UV-Vis, FTIR, NMR)
Spectroscopic methods provide crucial information regarding the structure and purity of this compound. Ultraviolet-Visible (UV-Vis), Fourier Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used techniques.
UV-Vis spectroscopy measures the absorption of light in the UV-Vis region, providing information about the electronic transitions within a molecule. While direct information on this compound's UV-Vis spectrum was not specifically found, related compounds like chloral hydrate have been shown to have UV absorption in the 205-215 nm range, which can be utilized for quantitative analysis by HPLC-UV google.com. UV detection is a common method used in conjunction with HPLC for the analysis of various drugs osf.io.
FTIR spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups and the confirmation of molecular structure. FTIR has been used in the analysis of sedative-hypnotics, and distinct spectra can be obtained for different compounds researchgate.nettandfonline.com.
NMR spectroscopy is a powerful technique for determining the detailed structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. NMR provides information on the number and type of atoms in a molecule and their connectivity. NMR is recommended for the validation of yield and purity during the synthesis of compounds like this compound . Studies on related sedative-hypnotics have utilized 1H and 13C NMR to assign chemical shifts and elucidate structural details tandfonline.com. Further characterization of related substances associated with drugs has also been performed using NMR approaches nih.govmdpi.com.
Mass Spectrometry-Based Approaches for Metabolite Identification and Profiling in Research Samples
Mass spectrometry (MS) is indispensable for the identification and profiling of this compound metabolites in research samples. As a prodrug of chloral hydrate, this compound is metabolized into chloral hydrate, which is further metabolized to 2,2,2-trichloroethanol (B127377), the active sedative ecddrepository.org. Other metabolites of chloral hydrate, such as monochloroacetate (MCA), dichloroacetate (B87207) (DCA), and trichloroacetate (B1195264) (TCA), have also been identified nih.gov.
Mass spectrometry-based approaches, particularly LC-MS/MS, are the methods of choice for the identification and quantification of drugs and their metabolites in biological matrices due to their sensitivity and ability to provide structural information through fragmentation patterns osf.ioresearchgate.net. Techniques like electrospray ionization-ion trap mass spectrometry (ESI-MSn) and quadrupole time-of-flight mass spectrometry (QTOF-MS) have been used to characterize hypnotic drugs and their metabolites, providing insights into their fragmentation pathways researchgate.net. These methods can identify and determine compounds in mixtures at low concentrations researchgate.net.
Metabolite identification often involves comparing the mass spectral data of potential metabolites to that of the parent compound and known metabolic products. High-resolution accurate mass spectrometry (HRAMS) using TOF or Orbitrap analyzers is increasingly used in analytical toxicology to improve specificity and provide additional structural information rsc.org. These techniques are compatible with atmospheric pressure ionization methods like electrospray ionization rsc.org.
Studies on the metabolism of related sedative-hypnotics have utilized LC-MS/MS to identify and characterize metabolites in biological samples, including plasma and urine nih.govmdpi.com. These studies often employ techniques such as precursor ion scans, neutral loss scans, and product ion scans to elucidate the structures of metabolites mdpi.com.
Development of Novel Biosensor and Nanotechnology Applications for Chemical Compound Analysis
The development of novel biosensors and nanotechnology applications offers promising avenues for the analysis of chemical compounds like this compound, potentially enabling rapid, sensitive, and portable detection methods.
Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a signal proportional to the concentration of an analyte nih.gov. They offer advantages such as rapid analysis and minimal sample preparation mdpi.com. Optical biosensors and electrochemical biosensors are among the types being developed for drug detection e3s-conferences.orgmdpi.com. Optical biosensors can be used for real-time monitoring of molecular interactions and can be adapted for high-throughput analysis e3s-conferences.org. Electrochemical biosensors convert a chemical signal into an electrical signal and can be miniaturized for portable applications mdpi.comnih.gov.
While specific applications of biosensors or nanotechnology for the direct detection of this compound were not found in the search results, these technologies are being explored for the analysis of various drugs and other chemical contaminants. For instance, electrochemical DNA biosensors have been developed for the determination of anticancer drugs in biological samples with high sensitivity and good recovery rates rsc.org. Smartphone-based biosensors are also being explored for non-invasive drug monitoring in biological fluids like saliva mdpi.com.
Nanotechnology can enhance the sensitivity and specificity of biosensors e3s-conferences.org. The integration of nanomaterials into biosensor design can improve the interaction between the analyte and the biological recognition element, leading to lower detection limits and improved performance rsc.org.
The potential for applying these advanced technologies to this compound research lies in developing highly specific and sensitive detection platforms that could potentially be used for rapid screening or monitoring in various research contexts.
Computational Chemistry and Molecular Modeling of Chloralodol
Quantum Chemical Calculations of Electronic and Molecular Structure
Molecular Dynamics Simulations of Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are powerful tools used to study the dynamic behavior of molecular systems over time. rsc.orgmdpi.comnih.gov These simulations can provide insights into the structural, dynamical, and thermodynamical properties of molecules, including their interactions with biological targets like proteins or enzymes. mdpi.com MD simulations are increasingly used in drug discovery and pharmaceutical development to investigate ligand-receptor interactions, evaluate binding energetics and kinetics, and understand conformational changes in biomolecules upon ligand binding. mdpi.comnih.gov For example, MD simulations have been applied to study the stability and molecular dynamics of protein-ligand complexes, providing data on root-mean-square deviation (RMSD) to assess stability. nih.gov While the provided search results discuss the general application of MD simulations in studying molecular interactions and protein-ligand complexes, specific research detailing molecular dynamics simulations of Chloralodol interacting with a particular biological target was not found. However, given this compound's reported hypnotic/sedative properties wikipedia.orgiiab.medrugbank.com, which often involve interactions with receptors like GABA receptors chemeurope.comiiab.me, MD simulations could be a valuable tool to investigate its binding modes and dynamics with such targets.
In Silico Prediction of Metabolic Pathways and Metabolite Structures
In silico prediction of metabolic pathways and metabolite structures is a crucial step in understanding the fate of a compound within a biological system. These computational methods aim to predict how a substance is likely to be metabolized by various enzymes, such as cytochrome P450 (CYP) enzymes, and to identify the structures of the resulting metabolites. nih.govnews-medical.netcreative-biolabs.comnih.gov Understanding metabolic fate is important for assessing potential health risks and identifying signature metabolites associated with exposure. nih.gov Various software tools and platforms are available for in silico metabolism prediction, utilizing both ligand-based and structure-based approaches. nih.govcreative-biolabs.com These tools can predict sites of metabolism and potential metabolic pathways. news-medical.netnih.gov For instance, studies have used in silico tools to predict Phase I and Phase II metabolites for various compounds. nih.govmdpi.com While the provided search results highlight the importance and methodologies of in silico metabolism prediction and mention this compound in the context of related compounds like chloral (B1216628) hydrate (B1144303) derivatives iiab.metheswissbay.ch, specific detailed in silico predictions of this compound's metabolic pathways and metabolite structures were not explicitly presented. However, the general methods described, which involve predicting metabolism by enzymes like CYP450 and Phase II enzymes news-medical.netcreative-biolabs.comnih.gov, are applicable to this compound. This compound is a derivative of chloral hydrate drugbank.comnih.gov, and understanding its metabolism would likely involve considering similar enzymatic transformations.
Pharmacophore Modeling and Virtual Screening Approaches for Ligand Discovery
Pharmacophore modeling and virtual screening are computational techniques used in drug discovery to identify potential new ligands for a biological target. A pharmacophore model represents the essential features of a molecule that are required for its biological activity, such as hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups. Virtual screening involves searching large databases of chemical compounds to identify those that are likely to bind to a target or fit a pharmacophore model. sygnaturediscovery.com These methods can be structure-based (using the 3D structure of the target) or ligand-based (using information from known active molecules). sygnaturediscovery.com Pharmacophore models have been developed for various receptor subtypes, such as GABAA/BzR subtypes, to understand ligand binding. chemeurope.com Virtual screening offers a cost-effective approach to identifying potential hits for further in vitro screening. sygnaturediscovery.com While the search results discuss the application of pharmacophore modeling and virtual screening in the context of GABAA receptors, which are relevant to compounds with sedative properties like this compound chemeurope.comiiab.me, specific studies detailing pharmacophore modeling of this compound or its use in virtual screening campaigns were not found. However, given this compound's biological activity, pharmacophore modeling could be used to define its key structural features responsible for activity, and this model could then be employed in virtual screening to search for similar compounds with potential therapeutic relevance. In silico screening, utilizing techniques like ligand shape-electrostatic similarity or ligand fingerprints, can enrich a set of compounds for in vitro screening. sygnaturediscovery.com
Q & A
Q. What is the recommended methodology for synthesizing Chloralodol in laboratory settings?
this compound (C₈H₁₃Cl₃O₃) can be synthesized via esterification of 2-methyl-2-pentanol with trichloroacetic acid derivatives. Key considerations include maintaining anhydrous conditions to prevent hydrolysis of intermediates and optimizing reaction temperatures (80–100°C) to maximize yield. Purification steps should involve fractional crystallization or column chromatography to isolate diastereomers, given its two chiral centers . Yield and purity must be validated using techniques like NMR and HPLC .
Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?
High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS/MS) is preferred for quantifying this compound and its primary metabolite, chloral hydrate. Sample preparation should include protein precipitation (e.g., acetonitrile) and solid-phase extraction to reduce matrix interference. Method validation must assess linearity (1–100 µg/mL), recovery rates (>85%), and limit of detection (≤0.1 µg/mL) per ICH guidelines .
Q. How should researchers design experiments to assess the dose-dependent neurotoxic effects of this compound?
Use rodent models (e.g., Sprague-Dawley rats) with escalating oral doses (50–500 mg/kg). Monitor neurobehavioral outcomes (e.g., rotorod tests for ataxia) and histopathological changes in the cerebellum. Include control groups administered chloral hydrate for comparative toxicity analysis. Statistical methods like ANOVA with post-hoc Tukey tests are critical for dose-response interpretation .
Q. What are the ethical and regulatory considerations when conducting preclinical research on this compound?
Researchers must comply with controlled substance regulations in jurisdictions where this compound is listed (e.g., Schedule III in some countries). Obtain approvals from institutional animal care committees (IACUC) and document adherence to OECD guidelines for humane endpoints. Secure controlled substance licenses for procurement and storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across different in vivo models?
Discrepancies may arise from interspecies metabolic differences. Conduct comparative pharmacokinetic studies in mice, rats, and primates using radiolabeled this compound to track tissue distribution. Employ physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings. Meta-analyses of existing datasets should adjust for variables like age, sex, and administration route .
Q. What experimental approaches can elucidate the stereochemical influences on this compound’s pharmacokinetics?
Separate diastereomers via chiral chromatography (e.g., Chiralpak AD-H column) and administer individual isomers to animal models. Compare hydrolysis rates (via LC-MS) and CNS penetration (brain-to-plasma ratio) to identify active enantiomers. Molecular docking studies can further clarify interactions with GABAₐ receptors .
Q. What in vitro models are suitable for studying the enzymatic hydrolysis kinetics of this compound?
Use human liver microsomes or recombinant carboxylesterase isoforms (e.g., hCE1) incubated with this compound (10–100 µM). Quantify chloral hydrate formation using GC-MS and calculate kinetic parameters (Km, Vmax). Validate correlations with in vivo data by comparing hydrolysis rates in microsomes vs. plasma from dosed animals .
Q. How can meta-analysis frameworks address discrepancies in this compound’s abuse potential across epidemiological studies?
Systematically review case reports and prescription databases (e.g., WHO’s VigiBase). Apply random-effects models to aggregate data, adjusting for confounders like polydrug use. Stratify analyses by geographic regions to account for varying prescription practices. Sensitivity analyses should exclude low-quality studies (e.g., those lacking toxicological confirmation) .
Q. What strategies optimize the detection of this compound in complex matrices using advanced chromatographic techniques?
For postmortem samples, employ QuEChERS extraction followed by UPLC-QTOF-MS. Optimize mobile phase gradients (e.g., 0.1% formic acid in water/acetonitrile) to resolve this compound from interferents like chlorphentermine. Validate method robustness using spiked matrices (blood, liver) with recovery rates ≥90% .
Q. What parameters are critical in comparative studies assessing this compound’s tolerability vs. chloral hydrate?
Measure mucosal irritation scores in rodent gastric tissue (histopathology) and plasma Cmax/Tmax ratios. Use telemetry to monitor CNS depression duration. Statistical analysis should include hazard ratios for adverse events (e.g., confusion) and non-inferiority margins (e.g., 95% CI for efficacy retention) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
